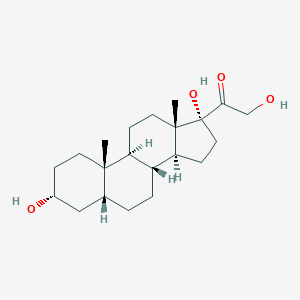

Tetrahydro-11-deoxycortisol

Description

Properties

IUPAC Name |

1-[(3R,5R,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h13-17,22-23,25H,3-12H2,1-2H3/t13-,14-,15-,16+,17+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTAPIKFKZGAGM-FAIYVORSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018945 | |

| Record name | Tetrahydro-11-deoxycortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetrahydrodeoxycortisol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68-60-0 | |

| Record name | Tetrahydro-11-deoxycortisol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-11-deoxycortisol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC53901 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydro-11-deoxycortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3α,17,21-trihydroxy-5β-pregnan-20-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrahydrodeoxycortisol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of Tetrahydro-11-deoxycortisol in Steroidogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-11-deoxycortisol (THS) is the principal urinary metabolite of 11-deoxycortisol, a key intermediate in the biosynthesis of cortisol. While possessing minimal intrinsic biological activity, THS serves as a critical biomarker for monitoring the flux through the glucocorticoid pathway and for the diagnosis of specific steroidogenic disorders. This technical guide provides an in-depth analysis of the function of THS in the context of steroidogenesis, detailing its formation, metabolic significance, and clinical utility. It includes a comprehensive overview of the analytical methodologies for its quantification, quantitative data on its excretion in physiological and pathological states, and a visualization of its position within the complex network of steroid biosynthesis.

Introduction: The Position of 11-deoxycortisol in Steroidogenesis

Steroidogenesis is a complex and tightly regulated process involving a series of enzymatic reactions that convert cholesterol into a variety of steroid hormones. In the adrenal cortex, the synthesis of glucocorticoids, mineralocorticoids, and androgens occurs in distinct zones. The glucocorticoid pathway, primarily occurring in the zona fasciculata, leads to the production of cortisol, the body's primary stress hormone. A critical step in this pathway is the conversion of 17α-hydroxyprogesterone to 11-deoxycortisol, which is then hydroxylated at the C11 position by the enzyme 11β-hydroxylase (CYP11B1) to form cortisol.[1][2][3]

11-deoxycortisol itself has limited glucocorticoid activity.[4] Its physiological importance lies in its role as the immediate precursor to cortisol. However, in certain pathological conditions, particularly in congenital adrenal hyperplasia (CAH) due to 11β-hydroxylase deficiency, 11-deoxycortisol accumulates and can be shunted into alternative metabolic pathways, leading to clinical manifestations of androgen excess.[4][5]

This compound: A Metabolite of Significance

This compound (THS) is formed from the peripheral metabolism of 11-deoxycortisol, primarily in the liver. The conversion involves the reduction of the A-ring and the 20-keto group. As the major urinary metabolite of 11-deoxycortisol, the quantification of THS provides a non-invasive and reliable indicator of 11-deoxycortisol production. Consequently, urinary THS measurement is a cornerstone in the diagnosis and management of disorders involving dysregulated 11β-hydroxylase activity.

Quantitative Data on Urinary this compound Excretion

The urinary excretion of THS is a valuable diagnostic marker. The following tables summarize the reference ranges in healthy individuals and the typical levels observed in pathological conditions.

Table 1: Normal Urinary Excretion of this compound (THS)

| Population | Age Group | Excretion Rate (μ g/24h ) | Source |

| Adults | - | < 100 | General Clinical Reference |

| Pregnant Women | 10-40 weeks gestation | Undetectable | [6] |

| Heterozygote Parents (11β-hydroxylase deficiency) | - | Undetectable | [6] |

Table 2: Urinary this compound (THS) Excretion in Pathological Conditions

| Condition | Typical Excretion Rate (μ g/24h ) | Fold Increase (Approx.) | Source |

| 11β-hydroxylase Deficiency (Congenital Adrenal Hyperplasia) | Markedly elevated | > 100-fold | [1][5] |

| Adrenocortical Carcinoma | Often elevated (>900) | Variable | [7] |

| Pregnant women carrying a fetus with 11β-hydroxylase deficiency | 900 - 3500 | Significant | [6] |

Experimental Protocols: Quantification of Urinary this compound by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the accurate quantification of urinary steroids, including THS. The following provides a detailed methodology based on established protocols.[8][9][10]

4.1. Principle

Urinary steroids are present as free and conjugated forms (glucuronides and sulfates). The protocol involves enzymatic hydrolysis of the conjugates, followed by solid-phase extraction to isolate the steroids. The extracted steroids are then derivatized to increase their volatility and thermal stability for GC-MS analysis. Quantification is achieved by comparing the peak area of the analyte to that of a known amount of an internal standard.

4.2. Reagents and Materials

-

24-hour urine collection, stored at -20°C

-

β-Glucuronidase/arylsulfatase from Helix pomatia

-

Phosphate (B84403) buffer (0.1 M, pH 5.0)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol (B129727), HPLC grade

-

Dichloromethane, HPLC grade

-

Internal standard (e.g., 5α-androstane-3α,17α-diol)

-

Derivatizing agents: Methoxyamine hydrochloride in pyridine (B92270) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

GC-MS system with a capillary column (e.g., DB-5MS)

4.3. Procedure

-

Sample Preparation: Thaw the 24-hour urine sample and mix thoroughly. Measure the total volume. Take a 5 mL aliquot for analysis.

-

Internal Standard Addition: Add a known amount of the internal standard to the urine aliquot.

-

Enzymatic Hydrolysis:

-

Add 2.5 mL of phosphate buffer to the urine sample.

-

Add 50 µL of β-glucuronidase/arylsulfatase solution.

-

Incubate at 55°C for 2 hours.

-

-

Solid-Phase Extraction (SPE):

-

Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Apply the hydrolyzed urine sample to the cartridge.

-

Wash the cartridge with 5 mL of deionized water.

-

Elute the steroids with 5 mL of methanol.

-

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization:

-

Oximation: Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 60°C for 30 minutes.

-

Silylation: Add 50 µL of MSTFA. Incubate at 60°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the derivatized sample into the GC-MS.

-

GC Conditions:

-

Injector temperature: 280°C

-

Oven temperature program: Initial temperature 180°C, hold for 1 minute, ramp to 300°C at 5°C/min, hold for 10 minutes.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ion source temperature: 230°C

-

Acquisition mode: Selected Ion Monitoring (SIM) using characteristic ions for THS and the internal standard.

-

-

4.4. Data Analysis

Calculate the concentration of THS in the urine sample based on the peak area ratio of THS to the internal standard and the calibration curve. The final result is expressed as micrograms per 24 hours (µ g/24h ).

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involving 11-deoxycortisol and the logical workflow for diagnosing 11β-hydroxylase deficiency.

Steroidogenesis Pathway Highlighting 11-deoxycortisol

References

- 1. merckmanuals.com [merckmanuals.com]

- 2. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Congenital adrenal hyperplasia: 11beta-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 11-Deoxycortisol | Rupa Health [rupahealth.com]

- 5. Congenital adrenal hyperplasia due to 11β-hydroxylase deficiency - Wikipedia [en.wikipedia.org]

- 6. Prenatal diagnosis of 11beta-hydroxylase deficiency congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Different Types of Urinary Steroid Profiling Obtained by High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry in Patients with Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Urinary Steroid Profiling | Springer Nature Experiments [experiments.springernature.com]

- 10. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Tetrahydro-11-deoxycortisol in Adrenal Steroid Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of steroid hormones in the adrenal cortex is a complex and tightly regulated process essential for maintaining homeostasis. This intricate cascade, known as adrenal steroidogenesis, involves a series of enzymatic reactions that convert cholesterol into mineralocorticoids, glucocorticoids, and androgens.[1][2] Disruptions in this pathway, often due to genetic mutations affecting specific enzymes, lead to a group of autosomal recessive disorders collectively known as Congenital Adrenal Hyperplasia (CAH).[3][4]

One of the less common forms of CAH, accounting for 5-8% of cases, is caused by a deficiency in the enzyme 11β-hydroxylase.[4] This deficiency blocks the final step in cortisol synthesis, leading to the accumulation of precursor steroids. Tetrahydro-11-deoxycortisol (THS), a urinary metabolite of 11-deoxycortisol, serves as a crucial biomarker for diagnosing this specific condition.[5] This technical guide provides an in-depth examination of the role of THS in the context of normal and aberrant adrenal steroid synthesis, detailing the underlying biochemical pathways, diagnostic methodologies, and quantitative data relevant to research and clinical practice.

The Adrenal Steroidogenesis Pathway

The production of cortisol, the primary glucocorticoid in humans, occurs in the zona fasciculata of the adrenal cortex under the regulation of adrenocorticotropic hormone (ACTH).[1][3] The pathway begins with cholesterol and proceeds through a series of intermediates. A critical final step is the conversion of 11-deoxycortisol to cortisol, a reaction catalyzed by the enzyme 11β-hydroxylase, encoded by the CYP11B1 gene.[3][6]

A deficiency in 11β-hydroxylase disrupts this pathway, leading to decreased cortisol production. The lack of negative feedback from cortisol results in a compensatory increase in ACTH secretion from the pituitary gland.[6][7] This chronic overstimulation of the adrenal cortex causes hyperplasia and a significant buildup of cortisol precursors, most notably 11-deoxycortisol.[6]

References

- 1. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. Congenital adrenal hyperplasia: 11beta-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. 11β-Hydroxylase deficiency detected by urine steroid metabolome profiling using gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. 11-Deoxycortisol | Rupa Health [rupahealth.com]

Tetrahydro-11-deoxycortisol: A Key Urinary Metabolite of 11-Deoxycortisol - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxycortisol, also known as cortexolone, is a steroid hormone synthesized in the adrenal cortex. It serves as a direct precursor to cortisol, a vital glucocorticoid. The measurement of 11-deoxycortisol and its metabolites is crucial for the diagnosis and management of various endocrine disorders, particularly those involving adrenal steroidogenesis. Tetrahydro-11-deoxycortisol (THS) is the primary urinary metabolite of 11-deoxycortisol, and its quantification in urine provides a non-invasive window into the production and metabolism of its parent compound.[1][2] This technical guide provides a comprehensive overview of the metabolic pathway of 11-deoxycortisol to THS, quantitative data on its urinary excretion, and a detailed experimental protocol for its analysis.

Metabolic Pathway of 11-Deoxycortisol to this compound

The conversion of 11-deoxycortisol to its major urinary metabolite, this compound, primarily occurs in the liver. This metabolic process involves the reduction of the A-ring of the steroid nucleus. The key enzymes responsible for this transformation are 5α-reductase and 5β-reductase.[3][4] These enzymes catalyze the irreversible reduction of the double bond between carbons 4 and 5, leading to the formation of allo-tetrahydro-11-deoxycortisol (5α-reduced) and this compound (5β-reduced), respectively. Following this reduction, the 3-keto group is also reduced to a 3α-hydroxyl group. The resulting tetrahydro metabolites are then conjugated with glucuronic acid to increase their water solubility for excretion in the urine.

Quantitative Analysis of Urinary this compound

The urinary excretion of this compound is a valuable biomarker for assessing the activity of the adrenal cortex and diagnosing specific enzymatic defects. The following tables summarize the quantitative data for urinary THS levels in various populations.

Table 1: Urinary this compound (THS) Excretion in Healthy Individuals

| Population | Number of Subjects | Age Range | Mean ± SD (μ g/24h ) | Range (μ g/24h ) | Citation |

| Normal Adults | 18 | Not Specified | 29 ± 22 | 5 - 76 | [5] |

| Normal Children | 15 | Not Specified | Not Specified | < 5 - 60 | [5] |

| Healthy Adults | 1128 | 18 - 90 years | Not Specified | 27.5 - 194 | [1] |

Table 2: Urinary this compound (THS) Excretion in Pathological Conditions

| Condition | Number of Patients | Age Range | THS Excretion (μ g/24h ) | Notes | Citation |

| Congenital Adrenal Hyperplasia (21-hydroxylase deficiency) | 3 | Not Specified | Slightly Elevated | [5] | |

| Congenital Adrenal Hyperplasia (11β-hydroxylase deficiency) | 1 | Not Specified | Markedly Raised | [5] | |

| Adrenocortical Carcinoma (ACC) | 31 | Not Specified | Increased in 74.2% of patients | THS >900 μ g/24h is a strong indicator. | [3][6] |

| Adrenocortical Adenoma (ACA) | Not Specified | Not Specified | 665 | Reference Interval: 9-59 μ g/day . | [7] |

| Cushing's Syndrome | 45 | Not Specified | Increased | [8][9] | |

| Cushing's Disease | 28 | Not Specified | Increased | [8][9] | |

| After Metyrapone Administration (Normal Adults) | 4 | Not Specified | 990 - 8700 | Metyrapone inhibits 11β-hydroxylase. | [5] |

Experimental Protocol for Urinary THS Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The gold standard for the quantitative analysis of urinary steroids, including this compound, is Gas Chromatography-Mass Spectrometry (GC-MS).[7][10][11] This method offers high sensitivity and specificity. A detailed protocol for urinary steroid profiling that includes THS is outlined below.[1][5]

References

- 1. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different Types of Urinary Steroid Profiling Obtained by High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry in Patients with Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Different Types of Urinary Steroid Profiling Obtained by High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry in Patients with Adrenocortical Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. endocrine-abstracts.org [endocrine-abstracts.org]

- 7. itmedicalteam.pl [itmedicalteam.pl]

- 8. anis.au.dk [anis.au.dk]

- 9. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tetrahydro-11-deoxycortisol: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-11-deoxycortisol (THS), a primary urinary metabolite of the steroid hormone 11-deoxycortisol, serves as a critical biomarker in the diagnosis and management of specific endocrine disorders.[1][2] Its chemical structure, a C21 steroid, is systematically named (3α,5β)-3,17,21-trihydroxypregnan-20-one. An elevated urinary excretion of THS is a hallmark of 11β-hydroxylase deficiency, a genetic disorder that impairs cortisol synthesis.[2][3] This technical guide provides a comprehensive overview of the chemical structure, and the physical and chemical properties of this compound. It further details experimental protocols for its synthesis, purification, and analysis, and explores its biological role and signaling pathways.

Chemical Structure and Properties

This compound is a steroid molecule with the chemical formula C₂₁H₃₄O₄.[4] Its structure features a pregnane (B1235032) core with hydroxyl groups at the C3, C17, and C21 positions, and a ketone group at C20.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-[(3R,5R,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone | [4] |

| Synonyms | Tetrahydrodeoxycortisol, THS, 5β-Pregnane-3α,17α,21-triol-20-one, Tetrahydro compound S | [3][4] |

| CAS Number | 68-60-0 | [3][4] |

| Molecular Formula | C₂₁H₃₄O₄ | [4] |

| Molecular Weight | 350.5 g/mol | [4] |

| Appearance | Solid | [5] |

| Melting Point | Not Available (Precursor 11-deoxycortisol: 215 °C) | [6][7] |

| Boiling Point | Not Available | [7] |

| Water Solubility (Predicted) | 0.044 g/L | [7] |

| logP (Predicted) | 2.49 | [7] |

| Solubility | DMF: ≥ 50 mg/mL, DMSO: 50 mg/mL, Ethanol: 30 mg/mL, Ethanol:PBS (pH 7.2) (1:1): 0.2 mg/mL | [3][5] |

Biological Significance and Signaling Pathways

This compound is the main urinary metabolite of 11-deoxycortisol.[7] In normal physiology, 11-deoxycortisol is converted to cortisol by the enzyme 11β-hydroxylase (CYP11B1).[8] In cases of 11β-hydroxylase deficiency, this conversion is impaired, leading to an accumulation of 11-deoxycortisol, which is then metabolized to THS.[2] Therefore, elevated levels of THS in urine are a key diagnostic indicator for this condition.[2]

Steroid hormones typically exert their effects by binding to intracellular receptors, which then act as ligand-activated transcription factors to regulate gene expression. While the direct binding and signaling of this compound to glucocorticoid (GR) and mineralocorticoid (MR) receptors are not as extensively studied as for major corticosteroids, its precursor, 11-deoxycortisol, is known to have some affinity for these receptors. The general mechanism of steroid hormone action involves the hormone diffusing across the cell membrane, binding to its receptor in the cytoplasm, which then translocates to the nucleus to modulate gene transcription.

Below is a generalized diagram of a steroid hormone signaling pathway, which is the likely mechanism of action for related steroid compounds.

Caption: General steroid hormone signaling pathway.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the enzymatic reduction of a suitable precursor, such as a 6-hydroxylated derivative of 11-deoxycortisol.[9]

Protocol: Enzymatic Reduction

-

Precursor Preparation: Begin with a 6-hydroxy-5α-(or 5β)-pregnane-3,20-dione derivative of 11-deoxycortisol.[9]

-

Reaction Mixture: Prepare a reaction mixture containing the precursor steroid, NADH, and 3α-hydroxysteroid dehydrogenase in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).[9]

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a sufficient period to allow for the complete reduction of the 3-keto group. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Extraction: After the reaction is complete, extract the this compound from the aqueous reaction mixture using an organic solvent like ethyl acetate (B1210297) or dichloromethane.

-

Purification: The crude product can be purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or preparative HPLC.[9]

Purification of this compound

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of steroids.

Protocol: HPLC Purification

-

Column: A reversed-phase C18 column is commonly used for steroid separation.

-

Mobile Phase: A gradient of water and an organic solvent such as methanol (B129727) or acetonitrile (B52724) is typically employed. The exact gradient profile will need to be optimized based on the specific column and system used.

-

Detection: UV detection at a wavelength around 240 nm is suitable for corticosteroids.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected.

-

Solvent Evaporation: The solvent from the collected fractions is evaporated under reduced pressure to yield the purified compound.

Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary methods for the analysis of this compound in biological samples like urine and plasma.[1][10][11]

Protocol: GC-MS Analysis of Urinary this compound [1][12]

-

Sample Preparation:

-

Hydrolysis: Since steroids in urine are often conjugated to glucuronic acid or sulfate, an enzymatic hydrolysis step using β-glucuronidase/sulfatase is necessary to release the free steroid.[1]

-

Extraction: The hydrolyzed sample is then subjected to solid-phase extraction (SPE) using a C18 cartridge to clean up and concentrate the steroids.[13]

-

Derivatization: To increase volatility for GC analysis, the hydroxyl groups of the steroid are derivatized, typically by oximation followed by silylation to form methyloxime-trimethylsilyl (MO-TMS) ethers.[12]

-

-

GC-MS Conditions:

-

Column: A capillary column suitable for steroid analysis (e.g., a non-polar or medium-polarity column).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the different steroids in the sample.

-

Mass Spectrometry: The mass spectrometer is operated in either full scan mode to identify unknown compounds or selected ion monitoring (SIM) mode for targeted quantification of known steroids like THS.[14]

-

Protocol: LC-MS/MS Analysis of Plasma this compound [10][11]

-

Sample Preparation:

-

Protein Precipitation: Plasma or serum samples are first treated with a solvent like acetonitrile to precipitate proteins.

-

Liquid-Liquid Extraction or SPE: The supernatant is then subjected to either liquid-liquid extraction with a solvent such as methyl tert-butyl ether or solid-phase extraction for further cleanup and concentration.[10][11]

-

-

LC-MS/MS Conditions:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of formic acid to improve ionization.[15]

-

Mass Spectrometry: A triple quadrupole mass spectrometer is typically used in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.[11]

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample.

Caption: Workflow for THS analysis.

Conclusion

This compound is a steroid of significant clinical interest, particularly in the context of congenital adrenal hyperplasia. A thorough understanding of its chemical properties and the availability of robust analytical methods are crucial for its accurate measurement and the subsequent diagnosis and monitoring of related disorders. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and clinicians working with this important biomarker. Further research into its direct biological activities and receptor interactions will continue to enhance our understanding of its physiological and pathophysiological roles.

References

- 1. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 11β-Hydroxylase deficiency detected by urine steroid metabolome profiling using gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | C21H34O4 | CID 65555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 11-Deoxycortisol | C21H30O4 | CID 440707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for Tetrahydrodeoxycortisol (HMDB0005972) [hmdb.ca]

- 8. Elaboration of the Corticosteroid Synthesis Pathway in Primates through a Multistep Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and identification of twelve A-ring reduced 6 alpha- and 6 beta-hydroxylated compounds derived from 11-deoxycortisol, corticosterone and 11-dehydrocorticosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. scilit.com [scilit.com]

- 12. Different Types of Urinary Steroid Profiling Obtained by High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry in Patients with Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. endocrine-abstracts.org [endocrine-abstracts.org]

- 14. Determination of 11-deoxycortisol (Reichstein's compound S) in human plasma by clinical isotope dilution mass spectrometry using benchtop gas chromatography-mass selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lcms.cz [lcms.cz]

The Discovery and History of Tetrahydro-11-deoxycortisol: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-11-deoxycortisol (THS), a principal urinary metabolite of the steroid hormone 11-deoxycortisol (also known as Reichstein's Substance S), serves as a critical biomarker in the diagnosis and management of various adrenal disorders. Its discovery and the subsequent elucidation of its metabolic pathway have been pivotal in understanding the pathophysiology of conditions such as congenital adrenal hyperplasia (CAH) due to 11β-hydroxylase deficiency. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Perspective

The journey to understanding this compound began with the pioneering work of Swiss chemist Tadeus Reichstein. In the 1930s, Reichstein and his colleagues embarked on the systematic isolation and characterization of corticosteroids from adrenal gland extracts. In 1938, they identified a compound they designated "Substance S". It was not until 1954 that the urinary metabolite of this compound was isolated and identified.[1] A pivotal moment in the history of THS came in 1955 when Touchstone, Bulaschenko, and Dohan reported the isolation of "tetrahydro compound S" (pregnane-3-alpha, 17-alpha, 21-triol-20-one) from the urine of an individual who had been administered corticotropin (B344483) (ACTH).[2] This discovery formally marked the identification of the key urinary metabolite of 11-deoxycortisol.

Subsequent research focused on the metabolism of "Substance S" and the clinical significance of its metabolites. The development of analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), in the latter half of the 20th century, was instrumental in allowing for the precise quantification of THS in urine. This analytical capability transformed THS from a mere metabolic curiosity into a vital diagnostic marker for inherited disorders of steroidogenesis.

Physicochemical Properties and Metabolism

This compound is a C21 steroid and a reduced metabolite of 11-deoxycortisol. The metabolic conversion of 11-deoxycortisol to THS primarily involves the reduction of the A-ring and the 20-keto group. This process is a key step in the catabolism and excretion of 11-deoxycortisol.

The metabolic pathway leading to the formation of 11-deoxycortisol and its subsequent conversion to cortisol or THS is a critical aspect of adrenal steroidogenesis. A simplified representation of this pathway is provided below.

Role in Physiology and Pathology

Under normal physiological conditions, 11-deoxycortisol is an intermediate in the synthesis of cortisol. However, in certain pathological states, particularly in congenital adrenal hyperplasia (CAH) caused by a deficiency of the enzyme 11β-hydroxylase (CYP11B1), the conversion of 11-deoxycortisol to cortisol is impaired. This leads to an accumulation of 11-deoxycortisol, which is then shunted towards the metabolic pathway that produces THS, resulting in significantly elevated levels of THS in the urine.[3] Therefore, the quantification of urinary THS is a cornerstone in the diagnosis of 11β-hydroxylase deficiency.[3] Furthermore, elevated levels of THS have also been observed in patients with adrenocortical carcinomas, making it a useful biomarker in the differential diagnosis of adrenal tumors.[4][5]

The hypothalamic-pituitary-adrenal (HPA) axis regulates the production of cortisol through a negative feedback loop. A deficiency in cortisol, as seen in 11β-hydroxylase deficiency, disrupts this feedback mechanism, leading to increased secretion of ACTH and further accumulation of cortisol precursors.

Quantitative Data

The urinary excretion of this compound is a key diagnostic parameter. The following table summarizes typical reference ranges and levels observed in a pathological condition.

| Population/Condition | Urinary THS Excretion (μ g/24h ) | Reference |

| Normal Adults | 0 - 60 | |

| 11β-hydroxylase Deficiency | Markedly elevated (>1000) | [3] |

| Adrenocortical Carcinoma | Often elevated | [4][5] |

Experimental Protocols

The gold standard for the quantification of urinary this compound is gas chromatography-mass spectrometry (GC-MS). The following is a generalized protocol based on established methods.

Protocol: Quantification of Urinary THS by GC-MS

-

Sample Preparation:

-

A 24-hour urine collection is obtained from the subject.

-

An internal standard (e.g., a deuterated analog of THS) is added to a known volume of urine.

-

-

Extraction:

-

The urine sample is subjected to enzymatic hydrolysis with β-glucuronidase/sulfatase to cleave conjugated steroids.

-

The free steroids are then extracted using a solid-phase extraction (SPE) column.

-

-

Derivatization:

-

The extracted steroids are derivatized to increase their volatility and improve their chromatographic properties. A common method is the formation of methyloxime-trimethylsilyl (MO-TMS) ethers.

-

-

GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph equipped with a capillary column.

-

The separated compounds are then introduced into a mass spectrometer for detection and quantification.

-

Quantification is achieved by comparing the peak area of the analyte (THS) to that of the internal standard.

-

The following diagram illustrates a typical experimental workflow for a study investigating the metabolism of 11-deoxycortisol.

Conclusion

This compound has evolved from a laboratory finding to an indispensable tool in clinical endocrinology. Its discovery and the development of sensitive analytical methods for its quantification have significantly advanced our understanding and management of adrenal disorders. For researchers and professionals in drug development, a thorough understanding of the history, metabolism, and analytical methodologies associated with THS is crucial for the development of novel diagnostics and therapeutics targeting the adrenal steroidogenic pathways.

References

- 1. Isolation of pregnane-3-alpha, 17-alpha, 21-triol-20-one (tetrahydro compound S) from the urine of a woman with metastatic adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The isolation of 11-dehydrocorticosterone, corticosterone and tetrahydro compound S (pregnane-3 alpha, 17alpha, 21-triol-20-one) from the urine of a man receiving corticotropin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Congenital Adrenal Hyperplasia: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 4. hkmj.org [hkmj.org]

- 5. Urinary steroid profile in adrenocortical tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetrahydro-11-deoxycortisol: A Key Biomarker in the Diagnosis and Management of 11β-Hydroxylase Deficiency

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Congenital Adrenal Hyperplasia (CAH) due to 11β-hydroxylase deficiency is an autosomal recessive disorder characterized by impaired cortisol and corticosterone (B1669441) synthesis. This enzymatic block, caused by mutations in the CYP11B1 gene, leads to the accumulation of steroid precursors, most notably 11-deoxycortisol. The subsequent metabolism of this steroid results in elevated levels of its urinary metabolite, Tetrahydro-11-deoxycortisol (THS). Consequently, the quantification of THS has become a cornerstone in the biochemical diagnosis and therapeutic monitoring of this condition. This technical guide provides a comprehensive overview of the role of THS in 11β-hydroxylase deficiency, detailing the underlying pathophysiology, diagnostic methodologies, and relevant quantitative data for researchers, scientists, and professionals in drug development.

Introduction

Congenital Adrenal Hyperplasia encompasses a group of genetic disorders affecting adrenal steroidogenesis. The second most common form is 11β-hydroxylase deficiency, accounting for approximately 5-8% of all CAH cases.[1] The deficiency of the 11β-hydroxylase enzyme disrupts the final step in cortisol synthesis, the conversion of 11-deoxycortisol to cortisol. This leads to a cascade of hormonal imbalances, including cortisol deficiency, and an overproduction of adrenal androgens due to the shunting of accumulated precursors.[2] Clinically, this manifests as virilization in females, precocious puberty in both sexes, and, in many cases, hypertension due to the mineralocorticoid activity of accumulated 11-deoxycorticosterone (DOC).[2][3]

The diagnosis of 11β-hydroxylase deficiency relies on the identification of a characteristic steroid profile. A key feature of this profile is the significant elevation of 11-deoxycortisol in the serum and its primary urinary metabolite, this compound (THS).[4] This guide will delve into the technical aspects of THS as a biomarker, providing quantitative data, experimental protocols, and visual representations of the associated pathways and diagnostic workflows.

Pathophysiology of 11β-Hydroxylase Deficiency and the Role of THS

The 11β-hydroxylase enzyme, encoded by the CYP11B1 gene, is crucial for the conversion of 11-deoxycortisol to cortisol in the zona fasciculata of the adrenal cortex.[5] A deficiency in this enzyme leads to:

-

Decreased Cortisol Production: The inability to synthesize cortisol results in a lack of negative feedback to the hypothalamus and pituitary gland.

-

Increased ACTH Secretion: The absence of cortisol-mediated feedback leads to excessive secretion of Adrenocorticotropic Hormone (ACTH).

-

Adrenal Hyperplasia: Chronic overstimulation by ACTH causes the adrenal glands to enlarge.

-

Accumulation of Precursors: The enzymatic block leads to a buildup of 11-deoxycortisol and other upstream steroid precursors.

-

Androgen Excess: The accumulated precursors are shunted into the androgen synthesis pathway, resulting in elevated levels of androstenedione (B190577) and testosterone.[2]

-

Hypertension: The accumulation of 11-deoxycorticosterone (DOC), a mineralocorticoid, often leads to salt retention and hypertension.[3]

11-deoxycortisol is metabolized in the liver to its inactive urinary metabolite, this compound (THS). Therefore, the measurement of urinary THS provides a reliable and non-invasive method for assessing the degree of 11-deoxycortisol accumulation and, consequently, the severity of the 11β-hydroxylase enzyme block.[4]

Quantitative Data

The following tables summarize key quantitative data for steroid metabolites relevant to the diagnosis of 11β-hydroxylase deficiency.

Table 1: Reference Ranges for Key Serum Steroid Hormones

| Analyte | Population | Reference Range | Unit |

| 11-Deoxycortisol | Adults (>18 years) | < 10 | ng/dL |

| Children (≤18 years) | < 30 | ng/dL | |

| Androstenedione | Adult Male | 40 - 150 | ng/dL |

| Adult Female | 30 - 200 | ng/dL | |

| Prepubertal Children | < 30 | ng/dL | |

| Testosterone | Adult Male | 280 - 1100 | ng/dL |

| Adult Female | 15 - 70 | ng/dL | |

| Prepubertal Children | < 20 | ng/dL |

Note: Reference ranges can vary between laboratories. The above values are for informational purposes.

Table 2: Urinary Steroid Metabolite Excretion in Healthy Individuals and Patients with 11β-Hydroxylase Deficiency (μ g/24h )

| Metabolite | Healthy Adults (Male) | Healthy Adults (Female) | 11β-Hydroxylase Deficiency (Classic) |

| This compound (THS) | 5 - 50 | 3 - 35 | Markedly Elevated (>1000) |

| Tetrahydrocortisone (THE) | 1500 - 4500 | 1000 - 3500 | Normal to Decreased |

| Tetrahydrocortisol (THF) | 800 - 2500 | 500 - 1800 | Normal to Decreased |

| allo-Tetrahydrocortisol (5α-THF) | 400 - 1200 | 250 - 800 | Normal to Decreased |

| Androsterone | 1000 - 4000 | 500 - 2000 | Elevated |

| Etiocholanolone | 800 - 3000 | 400 - 1500 | Elevated |

Note: Values are approximate and can vary based on age, sex, and analytical method.

Table 3: Diagnostic Ratios of Urinary Steroid Metabolites

| Ratio | Condition | Typical Finding |

| (THS) / (THE + THF + 5α-THF) | 11β-Hydroxylase Deficiency | Significantly Increased |

| (Androsterone + Etiocholanolone) / (THE + THF + 5α-THF) | 11β-Hydroxylase Deficiency | Increased |

The ratio of THS to the major cortisol metabolites (THE, THF, and 5α-THF) is a highly specific and sensitive marker for 11β-hydroxylase deficiency.[4]

Experimental Protocols

Urinary Steroid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the simultaneous quantification of a wide range of steroid metabolites, providing a comprehensive picture of adrenal steroidogenesis.

a. Sample Preparation:

-

Collection: A 24-hour urine collection is preferred. For infants, a random urine sample can be used.

-

Internal Standard Addition: An internal standard mixture (e.g., deuterated steroids) is added to a urine aliquot to correct for procedural losses.

-

Hydrolysis: Steroid conjugates (glucuronides and sulfates) are enzymatically hydrolyzed using β-glucuronidase/arylsulfatase to release the free steroids.

-

Extraction: The deconjugated steroids are extracted from the urine matrix using solid-phase extraction (SPE) with a C18 cartridge.

-

Derivatization: The extracted steroids are derivatized to form methyloxime-trimethylsilyl (MO-TMS) ethers to improve their volatility and chromatographic properties. This is typically a two-step process involving methoxyamine hydrochloride in pyridine (B92270) followed by a silylating agent like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).

b. GC-MS Analysis:

-

Injection: A small volume (e.g., 1-2 µL) of the derivatized sample is injected into the GC.

-

Chromatographic Separation: The steroid derivatives are separated on a capillary column (e.g., 5% phenyl-methylpolysiloxane) using a temperature gradient program.

-

Mass Spectrometric Detection: The separated compounds are ionized by electron ionization (EI) and detected by a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

c. Quality Control:

-

Calibration Standards: A series of calibration standards containing known concentrations of the target steroid metabolites are prepared and analyzed with each batch of samples to generate a calibration curve.

-

Quality Control Samples: Quality control (QC) samples at low, medium, and high concentrations are included in each analytical run to monitor the accuracy and precision of the assay.

ACTH Stimulation Test

This dynamic test assesses the adrenal gland's response to ACTH and is particularly useful for diagnosing non-classic forms of 11β-hydroxylase deficiency where baseline steroid levels may be normal or only mildly elevated.[6]

a. Protocol:

-

Baseline Sample: A baseline blood sample is collected for the measurement of 11-deoxycortisol, cortisol, and other relevant steroids.

-

ACTH Administration: A synthetic ACTH analogue (cosyntropin) is administered intravenously or intramuscularly. The standard dose is 250 µg for adults and children over 2 years of age.[7][8] For infants, a dose of 15 µg/kg may be used.[9]

-

Post-Stimulation Samples: Blood samples are collected at 30 and 60 minutes after ACTH administration.[7]

b. Interpretation:

-

Normal Response: A significant increase in serum cortisol levels (e.g., to >18-20 µg/dL).

-

11β-Hydroxylase Deficiency: A blunted cortisol response and a markedly exaggerated increase in 11-deoxycortisol levels. In non-classic cases, the stimulated 11-deoxycortisol level is typically at least 5 times the upper limit of the normal range.[2]

Mandatory Visualizations

Signaling Pathways

Caption: Steroidogenesis pathway highlighting the 11β-hydroxylase block.

Experimental Workflows

References

- 1. Congenital Adrenal Hyperplasia Caused by 11Beta-Hydroxylase Deficiency - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. academic.oup.com [academic.oup.com]

- 4. 11β-Hydroxylase deficiency detected by urine steroid metabolome profiling using gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Congenital Adrenal Hyperplasia Caused by 11Beta-Hydroxylase Deficiency - Pediatrics - Merck Manual Professional Edition [merckmanuals.com]

- 7. droracle.ai [droracle.ai]

- 8. toplinemd.com [toplinemd.com]

- 9. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

The Significance of Elevated Tetrahydro-11-deoxycortisol Levels: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Clinical and Biochemical Implications of Tetrahydro-11-deoxycortisol

Introduction

This compound (THS) is a urinary steroid metabolite of 11-deoxycortisol, a precursor in the biosynthesis of cortisol. Under normal physiological conditions, THS is present in urine at low concentrations. However, its marked elevation serves as a critical biomarker for specific and often severe underlying pathologies of the adrenal cortex. This technical guide provides a comprehensive overview of the biochemical pathways, clinical significance, and analytical methodologies related to elevated THS levels, tailored for researchers, scientists, and professionals in drug development.

Biochemical Pathway of this compound

The synthesis and metabolism of adrenal steroids, a process known as steroidogenesis, is a complex cascade of enzymatic reactions. THS is a downstream metabolite of cholesterol, originating from the glucocorticoid synthesis pathway. The immediate precursor to THS is 11-deoxycortisol.

The conversion of 11-deoxycortisol to cortisol is a critical step, catalyzed by the enzyme 11β-hydroxylase (encoded by the CYP11B1 gene). When this enzyme is deficient or inhibited, 11-deoxycortisol accumulates and is subsequently metabolized to THS. This metabolic shunt is a key indicator of a disruption in the normal cortisol production pathway.[1][2][3]

Another significant aspect of the pathway is the potential for accumulated 11-deoxycortisol to be shunted towards the synthesis of androgens, which can lead to clinical signs of hyperandrogenism.[4][5]

Figure 1: Simplified steroidogenesis pathway highlighting the formation of THS.

Clinical Significance of Elevated this compound Levels

The primary clinical utility of measuring urinary THS lies in the diagnosis and monitoring of two main conditions: Congenital Adrenal Hyperplasia (CAH) due to 11β-hydroxylase deficiency and Adrenocortical Carcinoma (ACC).

Congenital Adrenal Hyperplasia (CAH) due to 11β-Hydroxylase Deficiency

This autosomal recessive disorder is the second most common form of CAH.[6] A deficiency in the 11β-hydroxylase enzyme leads to impaired cortisol synthesis and a consequent accumulation of its precursor, 11-deoxycortisol.[2][3][7] This accumulation results in a significant increase in the urinary excretion of THS.[1]

The clinical presentation of 11β-hydroxylase deficiency includes virilization in females due to the shunting of precursors to androgen synthesis, and hypertension in both sexes due to the mineralocorticoid activity of accumulated 11-deoxycorticosterone.[8][9] Urinary steroid profiling, with a focus on THS levels, is a cornerstone of diagnosis.[1]

Adrenocortical Carcinoma (ACC)

ACC is a rare but aggressive malignancy of the adrenal cortex. A notable characteristic of many ACCs is disorganized and inefficient steroidogenesis, leading to the excessive production and secretion of various steroid precursors. Elevated urinary excretion of THS is a frequent finding in patients with ACC, even in cases where the tumor is clinically non-functioning.[10] In fact, THS has been identified as one of the most discriminative biomarkers for distinguishing ACC from benign adrenal adenomas.[7]

Quantitative Data on this compound Levels

The following tables summarize typical urinary THS levels in healthy individuals and in patients with 11β-hydroxylase deficiency and adrenocortical carcinoma. These values are generally reported from 24-hour urine collections and measured by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Urinary this compound (THS) Reference Ranges in Healthy Adults

| Population | Method | THS Excretion (µ g/24h ) | Reference |

| Normal Adults | GC-MS | 9 - 59 | [10] |

| Healthy Controls | GC-MS | <49 | [10] |

Table 2: Urinary this compound (THS) Levels in Pathological Conditions

| Condition | Method | THS Excretion (µ g/24h ) | Reference |

| 11β-hydroxylase deficiency | GC-MS | Markedly raised | [1] |

| Adrenocortical Carcinoma | GC-MS | 665 | [10] |

| Adrenocortical Carcinoma | GC-MS | 1067 | [10] |

| Adrenocortical Carcinoma | GC-MS | Cut-off for ACC: 2.35 µmol/24h (approx. 850 µ g/24h ) | [7] |

Note: Values can vary depending on the laboratory, methodology, and patient population. The cut-off value for ACC diagnosis showed high sensitivity and specificity in the cited study.

Experimental Protocols for THS Measurement

The gold standard for urinary steroid profiling, including the quantification of THS, is mass spectrometry coupled with a chromatographic separation technique.

Experimental Workflow

Figure 2: General workflow for urinary THS measurement.

Detailed Methodologies

1. Sample Collection and Preparation:

-

Urine Collection: A 24-hour urine sample is collected to account for diurnal variations in steroid excretion.[11] The total volume is recorded, and an aliquot is taken for analysis.

-

Enzymatic Hydrolysis: Steroids in urine are primarily conjugated to glucuronic acid or sulfate (B86663) to increase their water solubility for excretion. To analyze the total steroid amount, these conjugates must be cleaved. This is typically achieved by incubating the urine sample with a β-glucuronidase/sulfatase enzyme preparation.[12][13]

-

Extraction: The deconjugated steroids are then extracted from the aqueous urine matrix. Solid-phase extraction (SPE) with C18 cartridges is a common and efficient method for this purpose.[13][14]

-

Derivatization (for GC-MS): For analysis by GC-MS, the steroid molecules need to be made more volatile and thermally stable. This is achieved through a derivatization step, commonly involving the formation of methyloxime-trimethylsilyl (MO-TMS) ethers.[15][16]

2. Analytical Measurement:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This has traditionally been the reference method for comprehensive urinary steroid profiling.[15][17]

-

Chromatography: A capillary column (e.g., 50 m x 0.25 mm, 0.25 µm film thickness) is used to separate the different steroid derivatives based on their boiling points and interactions with the stationary phase.[15] A temperature gradient program is employed to elute the compounds over a specific time.

-

Mass Spectrometry: The separated compounds are ionized (typically by electron ionization) and fragmented. The mass spectrometer then detects these fragments, creating a unique mass spectrum for each steroid that allows for its identification and quantification.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is increasingly used due to its high throughput, specificity, and reduced need for sample derivatization.[12][14][18]

-

Chromatography: A reversed-phase column (e.g., C18) is used to separate the steroids from a liquid mobile phase. A gradient of solvents (e.g., water and methanol (B129727) with formic acid) is used for elution.[12][14]

-

Tandem Mass Spectrometry: The eluting compounds are ionized (e.g., by electrospray ionization) and a specific precursor ion for THS is selected. This ion is then fragmented, and a specific product ion is monitored for quantification, providing very high selectivity and sensitivity.

-

3. Data Analysis:

-

Quantification: Stable isotope-labeled internal standards are added at the beginning of the sample preparation process to correct for any losses during extraction and to allow for accurate quantification. Calibration curves are generated using known concentrations of THS standards.

-

Clinical Interpretation: The quantified THS level is compared to established reference ranges and interpreted in the context of the patient's clinical presentation and other laboratory findings.

Conclusion for Drug Development Professionals

The measurement of urinary THS is a powerful tool in the clinical setting for the diagnosis and management of specific adrenal disorders. For drug development professionals, understanding the significance of elevated THS levels is crucial in several contexts:

-

Targeting Steroidogenic Enzymes: For companies developing inhibitors of enzymes in the steroidogenesis pathway (e.g., for the treatment of Cushing's syndrome or prostate cancer), monitoring THS levels can serve as a pharmacodynamic biomarker to assess the in vivo activity of the drug on 11β-hydroxylase.

-

Oncology Drug Trials: In clinical trials for new therapies for adrenocortical carcinoma, urinary THS can be a valuable non-invasive biomarker to monitor tumor burden and response to treatment.

-

Toxicology and Safety Assessment: In preclinical and clinical studies, unexpected elevations in THS could indicate off-target effects of a new drug on adrenal steroidogenesis.

References

- 1. 11β-Hydroxylase deficiency detected by urine steroid metabolome profiling using gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. endocrine-abstracts.org [endocrine-abstracts.org]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. tpgi.com [tpgi.com]

- 5. Evidence for a new biologic pathway of androstenedione synthesis from 11-deoxycortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How to Prepare for Urine Tests | Rezus [rezus.lt]

- 7. Diagnostic Value of Urinary Steroid Profiling in the Evaluation of Adrenal Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. colourcontrast.cc [colourcontrast.cc]

- 9. Frontiers | Clinical and Molecular Analysis of Four Patients With 11β-Hydroxylase Deficiency [frontiersin.org]

- 10. hkmj.org [hkmj.org]

- 11. rexhealth.com [rexhealth.com]

- 12. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LC-MS/MS fast analysis of androgenic steroids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. endocrine-abstracts.org [endocrine-abstracts.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Tetrahydro-11-deoxycortisol: A Pivotal Biomarker in the Diagnosis and Monitoring of Adrenocortical Carcinoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Adrenocortical carcinoma (ACC) is a rare and aggressive endocrine malignancy with a generally poor prognosis, making early and accurate diagnosis critical for improved patient outcomes. Traditional diagnostic methods, relying on imaging and hormonal assays for terminal steroid products, often lack the necessary sensitivity and specificity to differentiate ACC from benign adrenocortical adenomas (ACAs). This technical guide delves into the burgeoning role of urinary steroid metabolomics, with a particular focus on Tetrahydro-11-deoxycortisol (THS) as a highly specific and sensitive biomarker for ACC. Through a comprehensive review of current literature, this document outlines the biochemical basis for THS elevation in ACC, presents detailed experimental protocols for its measurement, summarizes key quantitative data on its diagnostic and prognostic utility, and provides visual representations of the underlying pathways and workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and treatment of adrenocortical tumors.

Introduction: The Challenge of Adrenocortical Carcinoma Diagnosis

Adrenocortical carcinoma is a rare malignancy with a high mortality rate, particularly when diagnosis is delayed.[1] The increasing use of sophisticated imaging techniques has led to a rise in the detection of incidental adrenal masses, the majority of which are benign adrenocortical adenomas.[1] Differentiating the rare ACC from these benign tumors represents a significant diagnostic challenge, as tumor size and imaging characteristics can have limited specificity.[2]

A hallmark of ACC is disorganized steroidogenesis, stemming from the aberrant expression of steroidogenic enzymes.[1][3] This leads to the inefficient production of end-stage hormones like cortisol and aldosterone, and a consequent accumulation and secretion of precursor steroids and their metabolites.[4][5] Urinary steroid profiling, a technique that comprehensively measures a wide range of steroid metabolites, has emerged as a powerful non-invasive tool to detect these characteristic changes in steroid production.[4][6] Among the numerous steroid metabolites analyzed, this compound (THS), the urinary metabolite of 11-deoxycortisol, has consistently been identified as one of the most discriminative biomarkers for ACC.[7][8][9]

The Biochemical Basis: Altered Steroidogenesis in Adrenocortical Carcinoma

In a healthy adrenal cortex, the synthesis of cortisol from cholesterol follows a well-defined enzymatic pathway. A key step in this process is the conversion of 11-deoxycortisol to cortisol, catalyzed by the enzyme 11β-hydroxylase (CYP11B1). In many ACCs, the expression and/or activity of CYP11B1 is significantly reduced.[4][10] This enzymatic block leads to an accumulation of 11-deoxycortisol, which is then metabolized in the liver to THS and excreted in the urine. The resulting elevated urinary concentration of THS serves as a strong indicator of this underlying pathological process. Some studies also suggest that a relative deficiency of CYP11B1 can occur due to an overwhelming production of precursor steroids upstream in the pathway, a characteristic of malignant proliferation.[10]

The following diagram illustrates the altered steroidogenesis pathway in ACC leading to the overproduction of 11-deoxycortisol and subsequently THS.

Data Presentation: Diagnostic and Prognostic Performance of THS

Numerous studies have evaluated the diagnostic accuracy of urinary THS in distinguishing ACC from ACA and other adrenal masses. The quantitative data from these studies consistently demonstrate the high sensitivity and specificity of this biomarker.

Table 1: Diagnostic Performance of Urinary this compound (THS) for Adrenocortical Carcinoma

| Study Cohort | Method | Cut-off Value | Sensitivity | Specificity | Area Under the Curve (AUC) | Reference |

| 27 ACC vs. 107 ACA and 18 other adrenal conditions | GC-MS | 2.35 µmol/24h | 100% | 99% | 1.0 | [8],[10] |

| 31 ACC vs. 108 ACA | GC-MS | >900 µ g/24h (in combination with other markers) | 100% (combined) | 100% (combined) | - | [11] |

| 56 ACC vs. 102 ACA | GC-MS with machine learning | Not specified for THS alone | 90% (for the steroid panel) | 90% (for the steroid panel) | 0.97 (for the steroid panel) | [12] |

Beyond its diagnostic capabilities, elevated levels of THS and its precursor, 11-deoxycortisol, have been associated with prognosis in ACC patients. For instance, serum levels of 11-deoxycortisol have shown a significant positive correlation with the European Network for the Study of Adrenal Tumors (ENSAT) classification, a staging system for ACC.[13] Furthermore, monitoring urinary THS levels post-surgery can be a valuable tool for detecting disease recurrence, with a re-emergence of the malignant steroid fingerprint often preceding radiological evidence of recurrence.[12][14]

Experimental Protocols: Measurement of Urinary THS

The gold standard for urinary steroid profiling, including the quantification of THS, is gas chromatography-mass spectrometry (GC-MS).[15] More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have also been developed, offering potential for higher throughput.[15][16] A general workflow for the analysis of urinary steroids is outlined below.

4.1. Sample Collection and Preparation

-

Sample Collection: A 24-hour urine collection is the standard sample type for comprehensive steroid metabolite analysis.

-

Internal Standards: Prior to extraction, the urine sample is spiked with a mixture of isotopically labeled internal standards to control for variations in extraction efficiency and instrument response.

-

Solid-Phase Extraction (SPE): Steroids and their conjugates are extracted from the urine matrix using a solid-phase extraction cartridge (e.g., C18).[2][16][17]

-

Enzymatic Hydrolysis: As steroids are primarily excreted as glucuronide and sulfate (B86663) conjugates, an enzymatic hydrolysis step using β-glucuronidase/sulfatase is necessary to release the free steroids.[3]

-

Derivatization (for GC-MS): For GC-MS analysis, the free steroids are chemically modified (derivatized) to increase their volatility and improve their chromatographic properties. A common approach is a two-step derivatization involving methoximation followed by silylation (e.g., with N-methyl-N-trimethylsilyltrifluoroacetamide - MSTFA).[3]

4.2. Chromatographic Separation and Mass Spectrometric Detection

-

Gas Chromatography (GC): The derivatized steroid mixture is injected into a gas chromatograph, where the individual steroids are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Mass Spectrometry (MS): The separated steroids are then introduced into a mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, providing a unique "fingerprint" for each steroid. Quantification is typically performed using selected ion monitoring (SIM) or full scan mode.[3]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): In this method, the extracted and hydrolyzed (but not derivatized) steroids are separated by liquid chromatography and detected by a tandem mass spectrometer. This technique offers the advantage of simpler sample preparation and potentially faster analysis times.[15][16][17][18]

The following diagram illustrates a typical experimental workflow for urinary steroid profiling by GC-MS.

Diagnostic Algorithm and Clinical Utility

The measurement of urinary THS is a powerful component of the diagnostic workup for a suspected ACC. While a markedly elevated THS is highly suggestive of ACC, it is often interpreted in the context of a broader urinary steroid profile and in conjunction with imaging findings. A multi-marker approach, often utilizing machine learning algorithms, can further enhance the diagnostic accuracy.[12][19]

The following diagram illustrates a simplified logical relationship for the integration of THS measurement in the diagnostic algorithm for an adrenal mass.

References

- 1. hkmj.org [hkmj.org]

- 2. Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Incomplete Pattern of Steroidogenic Protein Expression in Functioning Adrenocortical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Urine Steroid Metabolomics as a Novel Tool for Detection of Recurrent Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lifelines-biobank.com [lifelines-biobank.com]

- 9. The Role of Biomarkers in Adrenocortical Carcinoma: A Review of Current Evidence and Future Perspectives | MDPI [mdpi.com]

- 10. Diagnostic Value of Urinary Steroid Profiling in the Evaluation of Adrenal Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Different Types of Urinary Steroid Profiling Obtained by High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry in Patients with Adrenocortical Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Steroid metabolites for diagnosing and predicting clinicopathological features in cortisol-producing adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. endocrine-abstracts.org [endocrine-abstracts.org]

- 16. endocrine-abstracts.org [endocrine-abstracts.org]

- 17. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Urine steroid metabolomics for the differential diagnosis of adrenal incidentalomas in the EURINE-ACT study: a prospective test validation study - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Relevance of Urinary Tetrahydro-11-deoxycortisol: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Key Adrenal Steroid Metabolite

Abstract

Tetrahydro-11-deoxycortisol (THS), the principal urinary metabolite of 11-deoxycortisol, serves as a critical biomarker in the diagnosis and management of several adrenal disorders. Its quantification in urine provides a non-invasive window into the activity of the adrenal cortex, particularly reflecting the efficiency of the 11β-hydroxylase enzyme. Elevated urinary THS is a hallmark of conditions such as congenital adrenal hyperplasia (CAH) due to 11β-hydroxylase deficiency and can be a significant indicator of adrenocortical carcinoma (ACC). This technical guide provides a comprehensive overview of the physiological relevance of urinary THS, detailing its metabolic pathways, clinical significance, and the analytical methodologies for its measurement.

Introduction

This compound (THS) is a C21 steroid hormone metabolite formed from the reduction of 11-deoxycortisol. Under normal physiological conditions, 11-deoxycortisol is an intermediate in the synthesis of cortisol, being efficiently converted by the enzyme 11β-hydroxylase (CYP11B1). Consequently, the urinary excretion of THS in healthy individuals is typically low.[1] However, in pathological states characterized by impaired 11β-hydroxylase activity or adrenal tumors, the precursor 11-deoxycortisol accumulates and is subsequently metabolized to THS, leading to significantly increased urinary concentrations. This makes urinary THS a valuable biomarker for researchers, clinicians, and professionals in drug development involved in the study and treatment of adrenal dysfunction.

Metabolic Pathway of this compound

The synthesis of THS is intrinsically linked to the adrenal steroidogenesis pathway. The process begins with cholesterol and proceeds through a series of enzymatic conversions to produce mineralocorticoids, glucocorticoids, and androgens.

Caption: Simplified steroid biosynthesis pathway highlighting the formation of this compound (THS).

As depicted in the diagram, 11-deoxycortisol is the direct precursor to cortisol, a conversion catalyzed by 11β-hydroxylase. When this enzyme is deficient or inhibited, 11-deoxycortisol accumulates and is shunted towards metabolic inactivation, primarily through reduction in the liver to form THS, which is then excreted in the urine.[2]

Clinical Significance of Urinary THS

The measurement of urinary THS is of paramount importance in several clinical contexts:

Congenital Adrenal Hyperplasia (CAH)

Elevated urinary THS is a key diagnostic marker for CAH due to 11β-hydroxylase deficiency.[3] This autosomal recessive disorder leads to decreased cortisol production, causing a compensatory rise in ACTH.[4] The increased ACTH stimulation results in adrenal hyperplasia and the overproduction of steroid precursors proximal to the enzymatic block, including 11-deoxycortisol. Consequently, urinary THS levels are markedly elevated.[2][5] In one patient with 11β-hydroxylase deficiency, a markedly raised THS excretion was observed.[1]

Adrenocortical Carcinoma (ACC)

Urinary steroid metabolomics has emerged as a powerful tool for the detection and monitoring of ACC.[6] In patients with ACC, the steroidogenic pathways are often dysregulated, leading to the inefficient production of cortisol and the accumulation of precursor metabolites.[7] Several studies have demonstrated that urinary THS is frequently and significantly elevated in patients with ACC compared to those with benign adrenal adenomas (ACA) and healthy controls.[8][9] In fact, THS has been identified as one of the most important steroid metabolites in differentiating recurrent ACC from non-recurrent cases.[6] The ratio of total cortisol metabolites to THS (FM/THS) is also a useful diagnostic indicator, with a lower ratio suggesting ACC.[7]

Cushing's Syndrome

While less specific than for CAH or ACC, altered THS levels can also be observed in Cushing's syndrome, a condition of prolonged exposure to high levels of cortisol.[10] In some subtypes of Cushing's, particularly those associated with adrenal tumors, the steroidogenic process can be inefficient, leading to the secretion of cortisol precursors and their metabolites, including THS.

Metyrapone (B1676538) Testing

Metyrapone is a drug that inhibits 11β-hydroxylase. The metyrapone stimulation test is used to assess the integrity of the hypothalamic-pituitary-adrenal (HPA) axis. After administration of metyrapone, a healthy individual will show a significant increase in ACTH and 11-deoxycortisol, leading to a sharp rise in urinary THS excretion.[1][11] A blunted response can indicate adrenal insufficiency or pituitary dysfunction.

Quantitative Data on Urinary THS Excretion

The following tables summarize quantitative data on urinary THS excretion in various populations as reported in the literature.

Table 1: Urinary THS Excretion in Healthy Individuals

| Population | Number of Subjects | Mean Excretion (μ g/24h ) | Range (μ g/24h ) | Citation |

| Normal Adults | 18 | 29 ± 22 | 5 - 76 | [1] |

| Normal Children | 15 | - | < 5 - 60 | [1] |

| Healthy Controls (Male) | - | 48 ± 20 | 10 - 90 | [7] |

| Healthy Controls (Female) | - | 40 ± 24 | 9 - 59 | [7] |

Table 2: Urinary THS Excretion in Pathological Conditions

| Condition | Number of Patients | Mean Excretion (μ g/24h ) | Range (μ g/24h ) | Citation |

| Adrenocortical Carcinoma (ACC) | 45 | Significantly Higher than ACA and Controls | - | [9] |

| Adrenocortical Adenoma (ACA) | 102 | Not significantly different from controls | - | [9] |

| CAH (11β-hydroxylase deficiency) | 1 | Markedly raised | - | [1] |

| CAH (21-hydroxylase deficiency) | 3 | Slightly elevated | - | [1] |

| After Metyrapone (Normal Adults) | 4 | - | 990 - 8700 | [1] |

Experimental Protocols for Urinary THS Measurement

The gold standard for the quantification of urinary steroid metabolites, including THS, is gas chromatography-mass spectrometry (GC-MS).[6][9]

GC-MS Based Urinary Steroid Profiling

Caption: General experimental workflow for urinary THS quantification by GC-MS.

Detailed Methodology:

-